molecular formula C21H19N5O2 B3209850 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea CAS No. 1060296-49-2

1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Cat. No.: B3209850
CAS No.: 1060296-49-2
M. Wt: 373.4 g/mol
InChI Key: GUXQZGHCCFQOGC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a urea moiety, which is further connected to a methoxyimidazo[1,2-b]pyridazine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridazine derivatives and aldehydes or ketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea can be compared to other similar compounds, such as:

  • Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure but may differ in the substituents attached to the core.

  • Urea derivatives: Other urea compounds with different substituents may exhibit different properties and applications.

Properties

IUPAC Name

1-benzyl-3-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-28-20-12-11-19-24-18(14-26(19)25-20)16-7-9-17(10-8-16)23-21(27)22-13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQZGHCCFQOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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